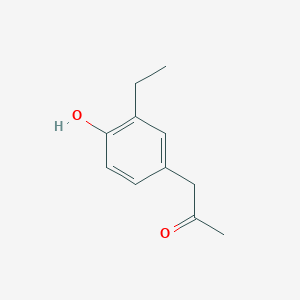
1-(3-Ethyl-4-hydroxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylpropanone, characterized by the presence of an ethyl group and a hydroxyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethyl-4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethylphenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems allows for precise temperature and pressure regulation, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-ethyl-4-hydroxybenzoic acid.
Reduction: Formation of 1-(3-ethyl-4-hydroxyphenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Ethyl-4-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further modulating biological functions.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanone: Lacks the ethyl and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Hydroxyphenylpropan-2-one: Similar structure but without the ethyl group, affecting its physical and chemical properties.
3-Ethylphenylpropan-2-one: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and biological activity.
Uniqueness
1-(3-Ethyl-4-hydroxyphenyl)propan-2-one is unique due to the presence of both the ethyl and hydroxyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(3-ethyl-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O2/c1-3-10-7-9(6-8(2)12)4-5-11(10)13/h4-5,7,13H,3,6H2,1-2H3 |
InChI Key |
PZJXMOFSVDXNOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















